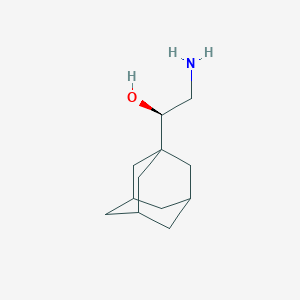

(1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(1-adamantyl)-2-aminoethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11,14H,1-7,13H2/t8?,9?,10?,11-,12?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCFWAYXPRBRNU-CRCJWISWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)[C@H](CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Adamantane Containing Scaffolds in Chemical Biology and Medicinal Chemistry Research

The adamantane (B196018) moiety, a rigid, tricyclic hydrocarbon, is a widely utilized building block in medicinal chemistry and the pharmaceutical industry. researchgate.net Its incorporation into bioactive molecules is a strategic approach to modulate their therapeutic efficacy and pharmacokinetic profiles. researchgate.net The unique physicochemical properties of the adamantane scaffold are central to its utility in drug design. researchgate.net

The biological activity of adamantane derivatives is often linked to their compact and symmetrical structure, conformational rigidity, metabolic stability, and significant lipophilicity. researchgate.net Introducing an adamantane group can increase a molecule's lipophilicity, which in turn can modify its bioavailability and ability to cross biological membranes, such as the blood-brain barrier. researchgate.netresearchgate.net This high lipophilicity and rigidity are known to favor the emergence of biological activity. researchgate.net

In drug discovery, the adamantane cage has been employed for several key purposes:

Modifying ADME Properties: The adamantane group can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Its rigid structure can protect nearby functional groups from metabolic degradation, potentially extending the drug's half-life. researchgate.net

Enhancing Hydrophobic Interactions: As a bulky, hydrophobic group, adamantane can serve as an anchor, promoting strong interactions with hydrophobic pockets in biological targets like enzymes and receptors. nih.gov

Acting as a Rigid Scaffold: The defined three-dimensional structure of adamantane allows for the precise spatial positioning of substituents, which is crucial for exploring interactions with drug targets and establishing clear structure-activity relationships (SAR). researchgate.netnih.gov

Interacting with Ion Channels: Adamantane derivatives have famously been developed as agents that interact with ion channels. nih.gov For example, Amantadine (B194251) (1-aminoadamantane) was found to have potent activity against the Influenza A virus by inhibiting the M2 protein's ion channel function. mdpi.com

The versatility of the adamantane scaffold has led to its inclusion in drugs for a wide range of diseases, including viral infections, diabetes, and neurological disorders. researchgate.netmdpi.com Its nitrogen-containing analogs, azaadamantanes, have also gained attention for possessing specific properties, such as reduced lipophilicity compared to their carbocyclic counterparts, which affects their interaction with biological targets and bioavailability. nih.gov

| Property | Description and Significance in Research | Reference |

|---|---|---|

| Lipophilicity | The adamantane moiety is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. This property is crucial for modulating a drug's distribution and bioavailability. | researchgate.net |

| Rigidity and Bulk | Its rigid, cage-like structure provides a stable scaffold for attaching functional groups in a precise three-dimensional orientation, aiding in the design of ligands with high specificity for biological targets. | researchgate.netnih.gov |

| Metabolic Stability | The adamantane core is resistant to metabolic degradation. Its inclusion in a molecule can shield adjacent functional groups from enzymatic action, potentially increasing the drug's in vivo half-life. | researchgate.netresearchgate.net |

| Supramolecular Interactions | The adamantane group can form strong and directional inclusion complexes with host molecules like cyclodextrins, a property utilized in drug delivery and the development of removable catalysts. | mdpi.com |

Significance of Chiral Aminoalcohols in Stereoselective Organic Synthesis and Biological Systems

Chiral aminoalcohols are a fundamentally important class of organic compounds, valued for their prevalence in biologically active molecules and their utility as versatile tools in asymmetric synthesis. westlake.edu.cnnih.gov The vicinal (1,2-) aminoalcohol motif is found in over 300,000 compounds, including more than 2,000 natural products and over 80 FDA-approved drugs. nih.gov This ubiquity highlights their critical role in molecular recognition and biological function in systems ranging from antibacterial and anticancer agents to treatments for HIV and Alzheimer's disease. nih.gov

In the realm of stereoselective organic synthesis, chiral β-amino alcohols are indispensable as chiral ligands and auxiliaries. diva-portal.orgdiva-portal.org When complexed with metal centers, they form catalysts that can induce high levels of stereoselectivity in a wide array of chemical transformations. They are also used as chiral auxiliaries, where the aminoalcohol is temporarily attached to a substrate to direct the stereochemical outcome of a reaction before being cleaved from the final product. diva-portal.org

The synthesis of enantiomerically pure aminoalcohols is a major focus of organic chemistry. diva-portal.org Traditional methods often relied on derivatizing compounds from the natural chiral pool, such as amino acids. diva-portal.org However, modern research has produced numerous innovative catalytic asymmetric methods to construct these frameworks efficiently from simple starting materials. westlake.edu.cn These methods include:

Sharpless asymmetric aminohydroxylation of alkenes. diva-portal.org

Asymmetric reduction of α-amino ketones or α-hydroxy imines. westlake.edu.cn

Asymmetric ring-opening of epoxides or aziridines. westlake.edu.cn

Cross-coupling reactions between aldehydes and imines, such as the chromium-catalyzed asymmetric cross aza-pinacol coupling. westlake.edu.cn

The development of these synthetic strategies is crucial for providing access to a diverse range of chiral aminoalcohols for applications in pharmaceutical development and catalysis. westlake.edu.cnnih.gov Biosynthetic approaches using enzymes are also emerging as a powerful alternative, offering high selectivity under mild conditions. nih.gov

| Application Area | Specific Role and Examples | Reference |

|---|---|---|

| Pharmaceuticals | Core structural motif in numerous drugs, including antibacterials, anti-HIV agents (e.g., protease inhibitors), and anticancer drugs (e.g., the paclitaxel (B517696) side-chain). | nih.govdiva-portal.org |

| Natural Products | A common feature in biologically active natural products, such as the antimalarial quinine (B1679958) and polyhydroxylated alkaloids like castanospermine, which are potent enzyme inhibitors. | diva-portal.org |

| Asymmetric Catalysis | Serve as chiral ligands for metal catalysts or as chiral auxiliaries to control the stereochemical outcome of reactions, enabling the synthesis of single-enantiomer products. | diva-portal.orgdiva-portal.org |

| Stereoselective Synthesis | Act as key building blocks (synthons) for the construction of more complex chiral molecules, leveraging their pre-defined stereocenters. | nih.gov |

Overview of Research Trajectories for Adamantane Derived Aminoethanols

Stereoselective Synthesis of (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol

While a specific, documented stereoselective synthesis for this compound is not extensively reported in readily available literature, its synthesis can be conceptualized through established methodologies for analogous chiral 1,2-aminoalcohols. A common strategy involves the asymmetric reduction of an α-aminoketone precursor, 1-(adamantan-1-yl)-2-aminoethan-1-one. This reduction can be achieved using chiral reducing agents or through catalytic asymmetric transfer hydrogenation, which has proven effective for producing γ-amino alcohols with high diastereoselectivity.

Another plausible route is the stereoselective ring-opening of a chiral epoxide, such as (R)-2-(adamantan-1-yl)oxirane, with an amine nucleophile. The success of this approach hinges on the ability to synthesize the adamantyl-substituted epoxide in high enantiopurity. Furthermore, methods involving the diastereoselective addition of a nucleophile to an imine bearing a chiral auxiliary attached to either the carbon or nitrogen atom represent a viable pathway. For instance, the reaction of an N-sulfinyl imine derived from adamantane carboxaldehyde with a suitable nucleophile can provide access to chiral amines, which can then be further functionalized.

Asymmetric Synthesis Strategies for Adamantane-Derived Chiral Aminoalcohols

The synthesis of chiral molecules like adamantane-derived aminoalcohols in an enantiomerically pure form is crucial, as different enantiomers can exhibit distinct biological activities. libretexts.org Asymmetric synthesis provides a direct route to these enantiopure compounds, often employing chiral auxiliaries, catalysts, or resolving agents. sigmaaldrich.comyoutube.com

Chiral Auxiliaries and Catalysts in Stereoselective Transformations

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com For the synthesis of adamantane-derived chiral aminoalcohols, oxazolidinones and pseudoephedrine are prominent examples of effective chiral auxiliaries. nih.gov

The general strategy involves attaching the chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction to create the new stereocenter, and then cleaving the auxiliary. For example, an adamantyl-containing carboxylic acid can be coupled to an oxazolidinone auxiliary, like those popularized by David A. Evans, to form an N-acyl oxazolidinone. wikipedia.org This intermediate can then undergo a diastereoselective alkylation or aldol (B89426) reaction, with the bulky adamantyl group and the chiral auxiliary directing the approach of the electrophile. wikipedia.org Subsequent removal of the auxiliary reveals the chiral product.

Pseudoephedrine can be used similarly. When attached to a carboxylic acid, it forms an amide that can be alkylated with high diastereoselectivity. nih.gov The resulting product can be converted into a variety of chiral compounds, including aminoalcohols, after cleavage of the pseudoephedrine auxiliary.

In addition to chiral auxiliaries, chiral catalysts play a vital role in asymmetric synthesis. youtube.com For instance, asymmetric epoxidation of an adamantyl-containing alkene, followed by regioselective ring-opening with an amine, can yield the desired chiral aminoalcohol. Similarly, asymmetric hydrogenation or transfer hydrogenation of an appropriate enamine or imine precursor using a chiral metal catalyst (e.g., based on rhodium, ruthenium, or iridium) can provide direct access to the chiral amine moiety of the target molecule.

Optical Resolution Techniques for Adamantane-Based Amino Compounds

When a chiral compound is synthesized as a racemic mixture (a 50:50 mixture of both enantiomers), optical resolution is required to separate them. libretexts.org This is a common scenario in the synthesis of adamantane-based amino compounds. The primary method for resolving racemic amines involves their reaction with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. libretexts.org

These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org Once a pure diastereomeric salt is isolated, the chiral acid resolving agent is removed, typically by treatment with a base, to yield the desired pure enantiomer of the amine. libretexts.org Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. For example, racemic 1-(adamantan-1-yl)propan-1,2-diamine has been successfully resolved using L-malic acid. researchgate.net

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Chemical Class |

| (+)-Tartaric Acid | Dicarboxylic Acid |

| (-)-Mandelic Acid | α-Hydroxy Acid |

| (+)-Camphor-10-sulfonic Acid | Sulfonic Acid |

| L-Malic Acid | Dicarboxylic Acid |

| N-Acetyl-L-leucine | Amino Acid Derivative |

Enzymatic resolution offers a powerful alternative to classical chemical resolution. Enzymes exhibit high stereospecificity and can selectively act on one enantiomer in a racemic mixture. rsc.org For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic adamantane aminoalcohol, allowing the acylated product to be easily separated from the unreacted enantiomer. Similarly, D-amino acid oxidases can selectively oxidize a D-amino acid in a racemic mixture, enabling the separation of the corresponding L-amino acid. nih.gov

Development of Novel Synthetic Routes for Adamantane-Substituted Aminoethanols and Related Derivatives

The demand for new adamantane-containing compounds for various applications drives the development of novel and efficient synthetic methodologies. researchgate.net These routes often focus on creating carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds in a controlled and efficient manner.

Strategies for Carbon-Nitrogen and Carbon-Oxygen Bond Formation

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is fundamental to the synthesis of adamantane-substituted aminoethanols. A variety of methods have been developed to introduce these functionalities onto the rigid adamantane scaffold.

Carbon-Nitrogen Bond Formation:

Amidation followed by reduction: A common and reliable method involves the reaction of an adamantane carboxylic acid or its acyl chloride with an amine to form an amide. Subsequent reduction of the amide bond, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), yields the corresponding amine. nih.gov

Ritter Reaction: This reaction provides a direct route to N-substituted amides from alcohols or alkenes. A tertiary alcohol on the adamantane cage can react with a nitrile in the presence of a strong acid to form an amide, which can then be hydrolyzed or reduced. nih.gov

Reductive Amination: An adamantyl ketone or aldehyde can be reacted with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form a new C-N bond and produce an amine directly.

Carbon-Oxygen Bond Formation:

Hydroxylation: Direct hydroxylation of the adamantane cage at its bridgehead positions can be achieved using various oxidizing agents. For instance, selective hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine) has been developed to synthesize 3-(1-aminoethyl)adamantan-1-ol. researchgate.net

Reduction of Ketones: The carbonyl group of an adamantanone can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride. wikipedia.org This is a key step in converting ketone precursors to the desired alcohol functionality.

Ring-opening of Epoxides: As mentioned earlier, the reaction of a nucleophile with an adamantyl-substituted epoxide is an effective way to introduce both a hydroxyl group and another functional group in a vicinal relationship.

Table 2: Selected Methods for C-N and C-O Bond Formation on Adamantane Scaffolds

| Bond Type | Reaction | Starting Material | Product |

| C-N | Amidation/Reduction | Adamantane carboxylic acid | Adamantyl amine |

| C-N | Ritter Reaction | Adamantanol | N-Adamantyl amide |

| C-O | Hydroxylation | Adamantane derivative | Adamantanol derivative |

| C-O | Ketone Reduction | Adamantanone | Adamantanol |

Utility of Adamantane Building Blocks in Heterocyclic Synthesis

The adamantane moiety is frequently incorporated into heterocyclic structures to enhance their lipophilicity and biological activity. Adamantane derivatives serve as versatile building blocks for constructing a wide range of heterocyclic systems. nih.gov

For example, 1-acetyladamantane is a common starting material for the synthesis of adamantane-substituted imidazoles. It can be brominated to form 1-(adamantan-1-yl)-2-bromoethanone, which then reacts with an amine and undergoes subsequent cyclization to yield the imidazole (B134444) ring. mdpi.com Similarly, adamantane-containing indoles have been synthesized by acylating N-pentylindole with 1-adamantanoyl chloride. nih.gov

The synthesis of adamantane-substituted heterocycles is not limited to aromatic systems. Saturated heterocycles are also of great interest. For instance, stereoselective methods have been developed to synthesize adamantane-substituted piperidines and 1,3-oxazinan-2-ones, which have shown potent biological activity. nih.gov These syntheses often involve multi-step sequences that build the heterocyclic ring onto a pre-functionalized adamantane core. The rigidity of the adamantane group can influence the conformation of the heterocyclic ring, which can be advantageous in designing molecules with specific three-dimensional shapes for biological targets.

Mechanistic Studies of Reaction Pathways in Adamantane Aminoalcohol Synthesis

The enantioselective synthesis of adamantane aminoalcohols, such as this compound, can be approached through various strategies, each with distinct mechanistic underpinnings that govern the stereochemical outcome. Detailed mechanistic studies, often combining experimental evidence with computational modeling, are essential for optimizing these synthetic routes. chiralpedia.comresearchgate.netresearchgate.net

A prominent strategy for introducing the amino and hydroxyl functionalities in a stereocontrolled manner is through the asymmetric reduction of α-amino ketones or the addition of a nitrogen-containing nucleophile to an adamantyl-substituted epoxide. However, a more modern and efficient approach involves the direct, enantioselective functionalization of C-H bonds.

One such advanced methodology is the enantioselective radical C-H amination. nih.gov This approach allows for the direct conversion of an alcohol to a β-amino alcohol. The proposed mechanism for such a transformation involves a multi-catalytic system that works in concert to achieve high regio- and enantioselectivity. nih.gov

The key steps in this proposed radical C-H amination pathway are as follows:

Formation of a Chiral Catalyst-Substrate Complex: The starting alcohol, 1-(adamantan-1-yl)ethan-1-ol, would first be derivatized to an oxime imidate. This substrate then coordinates to a chiral copper (Cu) catalyst. nih.gov

Generation of a Nitrogen-Centered Radical: A photosensitizer, upon irradiation, transfers energy to the Cu-substrate complex. This leads to the formation of a nitrogen-centered radical. nih.gov

Enantioselective Hydrogen Atom Transfer (HAT): The chiral environment provided by the copper catalyst directs the nitrogen radical to abstract a hydrogen atom from the β-carbon in a highly regio- and enantioselective manner. This hydrogen atom transfer (HAT) is a crucial stereodetermining step, leading to the formation of a transient β-carbon radical. nih.gov The bulky adamantyl group likely plays a significant role in orienting the substrate within the chiral pocket of the catalyst to favor the formation of the desired stereoisomer.

Stereoselective Radical Trapping: The newly formed carbon radical is then rapidly and stereoselectively trapped by the chiral copper catalyst. This can occur through either a reductive elimination from a Cu(III) intermediate or a direct coupling within a Cu(II) complex. nih.gov This step further reinforces the stereochemical integrity of the product.

Hydrolysis: The resulting chiral oxazoline (B21484) is then hydrolyzed to yield the final enantioenriched β-amino alcohol, this compound. nih.gov

The success of this multi-catalytic radical relay mechanism hinges on the careful orchestration of each component. Mechanistic probes have demonstrated the necessity of each catalyst component for both efficiency and selectivity. nih.gov For instance, the choice of a bulky, though not necessarily chiral, acid co-catalyst has been shown to be pivotal in stabilizing higher oxidation state copper intermediates, thereby enhancing both yield and stereocontrol. nih.gov

Computational studies are invaluable in elucidating the intricate details of these reaction pathways. chiralpedia.comresearchgate.netresearchgate.net Density Functional Theory (DFT) calculations can be employed to model the transition states of the key stereodetermining steps, such as the HAT and the radical trapping. These models can help to rationalize the observed enantioselectivity and guide the design of more effective chiral catalysts. For adamantane-containing substrates, computational analysis can provide specific insights into how the sterically demanding adamantyl group interacts with the catalyst's chiral environment to favor one reaction pathway over another.

Table 1: Key Mechanistic Steps in a Proposed Enantioselective Radical C-H Amination for Adamantane Aminoalcohol Synthesis

| Step | Description | Key Intermediates/States | Factors Influencing Stereoselectivity |

| 1 | Substrate-Catalyst Binding | Chiral Cu-oxime imidate complex | Ligand structure, substrate conformation |

| 2 | Radical Generation | Nitrogen-centered radical | Photosensitizer, light wavelength |

| 3 | Hydrogen Atom Transfer (HAT) | Transition state for H-abstraction | Chiral catalyst environment, steric bulk of adamantyl group |

| 4 | Radical Trapping | Alkyl Cu(III) or Cu(II) complex | Catalyst-radical interaction geometry |

| 5 | Product Formation | Chiral oxazoline | - |

Enzyme Inhibition Studies of Adamantane Aminoalcohol Analogues

Derivatives of this compound have been investigated for their inhibitory potential against a range of enzymes implicated in various disease pathways. The adamantyl moiety, coupled with the aminoalcohol functionality, provides a versatile platform for designing specific enzyme inhibitors.

Dipeptidyl Peptidase Inhibition (e.g., DPP8/9)

The dipeptidyl peptidase (DPP) family of serine proteases plays a crucial role in various physiological processes. While DPP-4 is a well-established target for type 2 diabetes, the functions of other isoforms like DPP8 and DPP9 are still under investigation, with emerging roles in immunology and oncology.

Vildagliptin (B1682220), a potent DPP-4 inhibitor used in the management of type 2 diabetes, features a (3-hydroxyadamantan-1-yl)amino group. nih.gov While highly selective for DPP-4, vildagliptin has been shown to exhibit inhibitory activity against DPP8 and DPP9, albeit at significantly higher concentrations. nih.govnih.gov A study using recombinant human enzymes reported the inhibition constant (Ki) of vildagliptin for DPP-4 to be 3 nmol/l, while for DPP-8 and DPP-9, the Ki values were 810 nmol/l and 97 nmol/l, respectively. researchgate.net This indicates a considerable degree of selectivity for DPP-4 over DPP8 and DPP9.

Further research has focused on using the vildagliptin scaffold to design selective DPP8/9 inhibitors. By modifying the P1 residue of vildagliptin analogs and exploring O-substituted N-(3-hydroxyadamantyl)glycine moieties at the P2 position, researchers have developed derivatives with comparable potency for DPP8/9 as the parent compound but with enhanced selectivity against DPP-4 and other related proteases. nih.gov Some of these novel compounds displayed a 4- to 7-fold preference for DPP9 over DPP8. nih.gov One such highly selective inhibitor, compound 42 , demonstrated a low nanomolar DPP9 affinity with an unprecedented DPP9-to-DPP8 selectivity index of up to 175. acs.org

Below is a data table summarizing the inhibitory activities of vildagliptin and a derivative against DPP enzymes.

| Compound | Target Enzyme | IC50 / Ki | Selectivity |

| Vildagliptin | DPP-4 | Ki: 3 nM researchgate.net | Highly selective for DPP-4 |

| Vildagliptin | DPP-8 | Ki: 810 nM researchgate.net | ~270-fold less potent than for DPP-4 |

| Vildagliptin | DPP-9 | Ki: 97 nM researchgate.net | ~32-fold less potent than for DPP-4 |

| Compound 42 (Vildagliptin Derivative) | DPP-9 | Low nanomolar affinity acs.org | Up to 175-fold selective over DPP-8 acs.org |

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid mediators with anti-inflammatory and vasodilatory properties. nih.govnih.gov Inhibition of sEH increases the bioavailability of EETs, making it a promising therapeutic strategy for hypertension, inflammation, and pain. nih.govnih.gov

The adamantane moiety has been extensively utilized in the design of potent sEH inhibitors, particularly in the class of N,N'-disubstituted ureas. nih.govnih.gov The lipophilic and bulky nature of the adamantane group allows it to fit snugly into the hydrophobic pocket of the sEH active site.

A notable example is N-(1-Acetylpiperidin-4-yl)-N′-(adamant-1-yl) urea, which is a potent sEH inhibitor with an IC50 value of 7.0 nM. nih.gov Structure-activity relationship (SAR) studies have revealed that the adamantane scaffold is a crucial component for high inhibitory potency. Modifications to the adamantane ring, such as the introduction of fluorine and chlorine substituents, have led to compounds with picomolar efficacy against human sEH. tandfonline.com For instance, certain 1,3-disubstituted ureas and diadamantyl disubstituted diureas with halogenated adamantane residues have shown inhibition potencies ranging from 40 pM to 9.2 nM. tandfonline.com

The following table presents the inhibitory activity of selected adamantane-urea derivatives against sEH.

| Compound | sEH Inhibition (IC50) | Reference |

| N-(1-Acetylpiperidin-4-yl)-N′-(adamant-1-yl) urea | 7.0 nM nih.gov | nih.gov |

| Halogenated adamantyl ureas | 40 pM - 9.2 nM tandfonline.com | tandfonline.com |

Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition

Decaprenyl-Phosphoribose 2′ Epimerase Inhibition

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, making it a critical target for the development of new anti-tuberculosis drugs. nih.govuea.ac.uknih.gov Various chemical scaffolds have been explored as DprE1 inhibitors. nih.govnih.gov Although adamantane derivatives have been investigated for their antitubercular activity, with some showing promise, direct evidence of this compound or its aminoalcohol derivatives acting as DprE1 inhibitors is currently limited in published research. However, the adamantane analogue SQ109 is a notable tuberculocidal candidate in clinical trials, highlighting the potential of adamantane-containing molecules in this therapeutic area. researchgate.net

Kinetic Characterization of Enzyme-Inhibitor Interactions

Understanding the kinetic parameters of enzyme-inhibitor interactions is crucial for elucidating the mechanism of inhibition and for the rational design of more potent and selective drugs.

For the dipeptidyl peptidase family, the interaction of vildagliptin has been characterized kinetically. It exhibits slow-tight binding to DPP-4, with a long half-life for the dissociation of the enzyme-inhibitor complex of 55 minutes. researchgate.net In contrast, its interaction with DPP-8 and DPP-9 is characterized by rapid dissociation, with half-life values of less than 10 seconds for both enzymes. researchgate.net This kinetic profile contributes to the functional selectivity of vildagliptin for DPP-4 in a physiological setting. The type of inhibition is often competitive, where the inhibitor binds to the active site of the enzyme, preventing substrate binding.

For soluble epoxide hydrolase inhibitors, kinetic analyses are essential to determine parameters such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or mixed). These studies help in understanding how the adamantane-containing inhibitors interact with the active site and guide further optimization of their structure.

Kinetic characterization provides a deeper understanding beyond simple IC50 values, offering insights into the dynamic nature of the enzyme-inhibitor complex.

Receptor Binding Studies and Ligand-Target Engagement

The unique, rigid, and lipophilic structure of the adamantane cage has made it a valuable scaffold in medicinal chemistry for enhancing ligand-target engagement. researchgate.net Its three-dimensional nature allows for the precise positioning of substituents to effectively probe the binding sites of biological targets. researchgate.net

Cannabinoid Receptor Type 1 (CB1) Agonism of Related Adamantane Derivatives

The adamantane moiety has been successfully incorporated into cannabinoid structures to improve their pharmacological profiles. Research into adamantyl cannabinoids has demonstrated that substitution at the C-3 position of the cannabinoid core can enhance both affinity and selectivity for the Cannabinoid Receptor Type 1 (CB1). nih.govnih.gov The CB1 receptor, a G-protein coupled receptor (GPCR), is one of the most abundantly expressed GPCRs in the human brain and is primarily localized in the central nervous system. nih.govyoutube.com

A notable example is the compound AM411, a 3-(1-adamantyl) analog of (-)-Δ⁸-tetrahydrocannabinol (Δ⁸-THC), which has shown improved affinity and selectivity for the CB1 receptor compared to traditional analogs. nih.govnih.gov Further exploration of this scaffold led to the development of derivatives with modifications at the 9-northern aliphatic hydroxyl (NAH) position. nih.govnih.gov Among these, 9-hydroxymethyl hexahydrocannabinol (B1216694) 11 (AM4054) was identified as a full agonist with high CB1 affinity. nih.govnih.gov Another derivative, the 9-hydroxymethyl cannabinol (B1662348) analogue 24 (AM4089), exhibited a partial agonist profile, also with high affinity and moderate selectivity for the rat CB1 receptor over the human CB2 receptor. nih.govnih.gov These findings underscore that the incorporation of a 3-(1-adamantyl) group can lead to improved pharmacological profiles for cannabinoid ligands, identifying them as potentially valuable in vivo probes for the CB1 receptor. nih.gov

| Compound | Description | CB1 Receptor Activity Profile | Reference |

|---|---|---|---|

| AM411 | 3-(1-adamantyl) analog of Δ⁸-THC | Improved affinity and selectivity | nih.govnih.gov |

| AM4054 (Compound 11) | 9-hydroxymethyl hexahydrocannabinol adamantyl analog | High affinity, full agonist | nih.govnih.gov |

| AM4089 (Compound 24) | 9-hydroxymethyl cannabinol adamantyl analog | High affinity, partial agonist | nih.govnih.gov |

Affinity Binding Technologies for Target Identification

Identifying the cellular targets of bioactive small molecules is a critical and often challenging step in drug discovery. princeton.edursc.org Affinity-based target identification, particularly affinity purification and photoaffinity labeling (PAL), are common approaches used to deorphanize small molecules. princeton.edursc.org These techniques involve designing molecular probes that can bind to their target proteins, which can then be isolated and identified. princeton.edu

Adamantane's rigid structure makes it an excellent scaffold for designing such probes, as it can minimize non-specific binding and help orient the molecule within a binding site. nih.gov This has been applied in the development of adamantane-derived ligands for the sigma-2 (σ2) receptor, a target of interest in cancer and neurodegenerative diseases. nih.gov By using adamantane as a core scaffold, researchers have designed and synthesized potential σ2 receptor ligands. nih.gov Computational methods like molecular docking and molecular dynamics simulations are employed to predict and analyze the binding modes, interaction mechanisms, and stability of these adamantane-based compounds within the receptor's active site. nih.gov This in silico approach helps to understand the ligand-target engagement at a molecular level and rationalizes the observed binding affinities, guiding the design of more potent and selective ligands for imaging or therapeutic applications. nih.gov

Antiproliferative and Anticancer Activity Investigations of Adamantane Aminoalcohol Derivatives

Adamantane derivatives, including those with aminoalcohol functionalities, have demonstrated significant antiproliferative and anticancer activities across various studies. researchgate.netnih.govmdpi.com The lipophilic nature of the adamantane cage is often leveraged to enhance the pharmacological properties of anticancer agents. researchgate.net

Cellular Target Identification and Pathway Modulation

A key aspect of understanding the anticancer activity of adamantane derivatives is the identification of their cellular targets and the pathways they modulate. Overexpression of sigma receptors (σRs) in many tumor types has made them an attractive target for anticancer drug design. researchgate.net Studies on aminoadamantane derivatives have revealed a mixed pharmacological profile of σ1 receptor antagonism and σ2 receptor agonism, which is consistent with their antiproliferative effects. researchgate.net The σ2 receptor, in particular, is a target for adamantane-based scaffolds designed to induce cancer cell death. nih.gov

In addition to sigma receptors, other specific signaling pathways have been identified. Adamantane-linked isothiourea derivatives have been shown to exert their antitumor effects in hepatocellular carcinoma by suppressing the TLR4-MyD88-NF-κB signaling pathway. nih.gov This pathway is crucial in inflammation and cancer progression. Treatment with these derivatives led to a reduction in the expression levels of key proteins in this pathway, including TLR4, MyD88, TRAF-6, and p-NF-κB p65. nih.gov Other adamantyl-containing compounds, such as certain retinoids, have been linked to the modulation of nuclear factor κB (NFκB) through the activation of kinases IKKα and IKKβ. nih.gov

In Vitro Cytotoxicity and Selectivity Profiling against Cancer Cell Lines

Numerous adamantane aminoalcohol derivatives have been screened for their in vitro cytotoxicity against panels of human cancer cell lines, often revealing potent growth-inhibitory activity. nih.gov For example, a series of diaminophenyladamantane derivatives showed strong anticancer activity in the National Cancer Institute's (NCI) 60-cell line screen. nih.gov

Compounds such as 1,3-bis(4-(4-amino-3-hydroxyphenoxy)phenyl)adamantane (1,3-DPA/OH/NH2) and 2,2-bis(4-(4-amino-3-hydroxyphenoxy)phenyl)adamantane (B1204088) (DPA) exhibited IC50 values (the concentration required to inhibit cell growth by 50%) of less than 3 µM against a high percentage of the cell lines tested. nih.gov Notably, structure-activity relationships indicated that 2,2-substituted adamantane derivatives generally possessed stronger growth inhibition than their 1,3-substituted counterparts. nih.gov The compound 2,2-bis(4-aminophenyl)adamantane demonstrated particularly potent activity against colon, CNS, and breast cancer cell lines, with IC50 values below 1.0 µM. nih.gov Similarly, adamantyl isothiourea derivatives have shown marked cytotoxic effects against human tumor cell lines, with some compounds showing IC50 values in the low micromolar range against hepatocellular carcinoma (Hep-G2) cells. nih.gov

| Compound Derivative | Cancer Cell Lines | Observed Activity (IC50) | Reference |

|---|---|---|---|

| 1,3-DPA/OH/NH2 | 45 of 60 NCI cell lines | < 3 µM | nih.gov |

| DPA | 48 of 60 NCI cell lines | < 3 µM | nih.gov |

| 2,2-bis(4-aminophenyl)adamantane | Colon Cancer (HT-29) | 0.1 µM | nih.gov |

| Colon Cancer (KM-12) | 0.01 µM | nih.gov | |

| CNS Cancer (SF-295) | 0.059 µM | nih.gov | |

| Breast Cancer (NCI/ADR-RES) | 0.079 µM | nih.gov | |

| Adamantyl Isothiourea (Compound 5) | Hepatocellular Carcinoma (Hep-G2) | 7.70 µM | nih.gov |

| Adamantyl Isothiourea (Compound 6) | Hepatocellular Carcinoma (Hep-G2) | 3.86 µM | nih.gov |

Molecular Mechanisms of Action in Cell Growth Inhibition

The antiproliferative activity of adamantane aminoalcohol derivatives is underpinned by distinct molecular mechanisms that interfere with the cell cycle and induce programmed cell death (apoptosis). One of the well-documented mechanisms is the induction of cell cycle arrest. nih.gov For instance, the diaminophenyladamantane derivative DPA was found to arrest human colon cancer cells (Colo 205 and HT-29) in the G1 phase of the cell cycle, and this growth inhibition was shown to be irreversible. nih.gov

Another critical mechanism of action is the induction of apoptosis. The synthetic adamantyl retinoid CD437 is a potent inducer of apoptosis in various cancer cell types. researchgate.netnih.gov Its mechanism involves events upstream of the mitochondria, leading to the release of cytochrome c and the subsequent activation of a cascade of executioner caspases, including caspase-3, -7, -8, and -9. researchgate.net The apoptotic action of CD437 and related retinoids has also been linked to the activation of nuclear NFκB and AP1-binding activities. researchgate.net Furthermore, the antiproliferative effects of certain aminoadamantane derivatives are associated with their activity at sigma receptors, where a combined σ1 receptor antagonist and σ2 receptor agonist profile can contribute to inhibiting cancer cell survival and proliferation. researchgate.net

Other Biological Activities and Pharmacological Targets

The adamantane cage is a key pharmacophore in antiviral drug design, most notably represented by amantadine and rimantadine. mdpi.commdpi.com These compounds historically demonstrated efficacy against influenza A virus strains by targeting the M2 proton ion channel, a crucial component in the viral replication cycle. mdpi.com The mechanism of action involves the blockage of this channel, which interferes with the uncoating of the virus and subsequent release of viral ribonucleoprotein into the host cell cytoplasm. nih.govnih.gov The amine group of these derivatives is thought to play a critical role in this interaction with the M2 channel. nih.gov

Research has expanded to a wide array of adamantane derivatives to overcome the growing issue of viral resistance and to broaden the spectrum of activity. mdpi.comactanaturae.ru Studies have evaluated new aminoadamantane analogues against various influenza A subtypes, including H1N1, H2N2, and H3N2, with some compounds showing marked activity. nih.gov The activity of these new derivatives is often compared to amantadine and rimantadine, and a similar pattern of potency against different strains suggests a comparable mechanism of action targeting the M2 protein. nih.gov Some synthesized compounds have even shown the ability to inhibit influenza A virus strains that are resistant to rimantadine. mdpi.comactanaturae.ru

Beyond influenza, the antiviral potential of adamantane derivatives has been explored against a diverse range of viruses. In comprehensive screenings, these compounds have been tested against herpes simplex virus (HSV-1 and HSV-2), vaccinia virus, human immunodeficiency virus (HIV-1 and HIV-2), and others, although significant activity against these viruses has been less common, highlighting the specific nature of their anti-influenza action. nih.gov However, some derivatives have exhibited borderline activity against HIV-1. nih.gov The introduction of the adamantane moiety to other molecular scaffolds continues to be a strategy for developing novel antiviral agents. mdpi.comacs.org

| Compound Class | Target Virus | Mechanism of Action (Postulated) | Reference |

|---|---|---|---|

| Aminoadamantane Derivatives (e.g., Amantadine, Rimantadine) | Influenza A Virus (H1N1, H2N2, H3N2) | Blockage of M2 proton ion channel | mdpi.comnih.gov |

| Azaheterocyclic Rimantadine Derivatives | Rimantadine-resistant Influenza A Virus | Inhibition of viral replication | actanaturae.ru |

| Various Aminoadamantane Analogues | Human Immunodeficiency Virus (HIV-1) | Not fully elucidated (borderline activity) | nih.gov |

Adamantane derivatives have been investigated for their potential as anti-inflammatory agents. mdpi.comresearchgate.net Inflammation is a complex biological response involving mediators derived from the arachidonic acid pathway, primarily through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.net A variety of adamantane-containing molecules have been designed and synthesized to target these pathways. nih.gov

In preclinical models, such as phlogistic-induced mouse paw edema, certain adamantane derivatives have demonstrated anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. nih.gov The activity is often dose-dependent. nih.gov For instance, a series of adamantane compounds with different linking bridges (oxime esters, amides) were evaluated, with some showing significant inhibition of inflammation. nih.gov Interestingly, one deacylated compound was found to be highly active, particularly in inhibiting inflammation mediated by the lipoxygenase and/or complement systems, a property not common to most selective COX-inhibiting NSAIDs. nih.gov

The anti-inflammatory effects of clinically used adamantane derivatives like amantadine and memantine (B1676192) have also been reviewed. nih.gov These compounds have shown potential in modulating neuroinflammation in various experimental models. nih.gov The proposed mechanisms for their anti-inflammatory action include the reduction of pro-inflammatory mediators such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov While some derivatives exhibit potent COX-1 or COX-2 inhibition, studies have shown that the in vivo anti-inflammatory action does not always correlate directly with COX inhibition, suggesting that other mechanisms may be involved. researchgate.net

Computational Chemistry and Molecular Modeling for Biological Activity Prediction and Mechanistic Insight

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as an adamantane derivative, and its biological target at an atomic level. frontiersin.org Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the specific interactions that stabilize the complex, such as hydrogen bonds and hydrophobic interactions. mdpi.com For adamantane derivatives, docking studies have been employed to explain their inhibitory activity against targets like the influenza M2 channel and COX enzymes. mdpi.comresearchgate.net The reliability of a docking protocol is often validated by redocking a co-crystallized ligand and ensuring the root-mean-square deviation (RMSD) is low (typically <2.0 Å), which indicates the method can accurately reproduce the experimental binding mode. frontiersin.org

Following docking, MD simulations are used to study the dynamic behavior and stability of the ligand-receptor complex over time. ksu.edu.saufms.br These simulations provide a more realistic representation of the physiological environment by treating the system as dynamic. Key metrics analyzed during MD simulations include RMSD to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the radius of gyration (Rg) to evaluate the compactness of the system. ufms.br For example, a 100 ns MD simulation was used to confirm the stability of a diaza-adamantane ligand bound to a MAPKERK protein. frontiersin.org These computational techniques are instrumental in rational drug design, helping to refine lead compounds and understand their mechanism of action before undertaking more resource-intensive experimental synthesis and testing. frontiersin.org

| Computational Method | Purpose | Key Outputs/Analyses | Reference |

|---|---|---|---|

| Molecular Docking | Predict binding mode and affinity of ligand to a biological target. | Docking score, binding energy, identification of key interacting residues (e.g., hydrogen bonds). | frontiersin.orgmdpi.com |

| Molecular Dynamics (MD) Simulation | Assess the stability and dynamics of the ligand-receptor complex over time. | RMSD, RMSF, Radius of Gyration (Rg), Solvent Accessible Surface Area (SASA). | ksu.edu.saufms.br |

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties and reactivity of molecules like adamantane and its derivatives. ufms.brresearchgate.net These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure, charge distribution, and orbital energies. researchgate.net By calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the molecule's electronic behavior and reactivity. ufms.br

These calculations are valuable for understanding reaction mechanisms, such as the ionic alkylation of adamantane, by determining the kinetic and thermodynamic parameters of reaction steps. researchgate.net Furthermore, quantum mechanics can be used to analyze the chemical reactivity of different positions on the adamantane scaffold, showing, for example, that the bridgehead hydrogens are the most reactive towards electrophilic reagents. researchgate.net Molecular electrostatic potential maps can be generated to identify electrophilic and nucleophilic sites on a molecule, guiding the understanding of intermolecular interactions. ufms.br Such theoretical studies provide a deep, mechanistically-grounded understanding that complements experimental findings and aids in the design of new derivatives with desired chemical properties. researchgate.netresearchgate.net

Accurate molecular dynamics simulations are critically dependent on the quality of the force field used. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms, dictating the forces that govern their motion. usc.edu The development of robust force fields for biomolecular systems is a complex and ongoing effort, requiring a balance between computational efficiency and physical accuracy. Parameters for force fields, such as those in the AMBER or GAFF (General Amber Force Field) families, are derived from both experimental data and high-level quantum mechanical calculations. acs.orgnih.gov

The process involves parameterizing bonded terms (bond lengths, angles, dihedrals) and non-bonded terms (van der Waals and electrostatic interactions). usc.edu A significant trend in modern force field development is the inclusion of more complex physical phenomena, such as electronic polarization, to improve accuracy, especially for systems with charged or highly polar groups. The validation of a new force field is extensive, tested against a wide range of experimental data to ensure it can accurately reproduce the structure, dynamics, and thermodynamics of biological molecules like proteins and nucleic acids. nih.govnih.gov While general-purpose force fields exist, the development of specific parameters for novel chemical moieties, like certain adamantane derivatives, is sometimes necessary to ensure the reliability of simulation results for these unique structures. acs.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1r 1 Adamantan 1 Yl 2 Aminoethan 1 Ol Analogues

Systematic Structural Modifications and Their Impact on Biological Activity and Selectivity

The development of analogues of (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol has been guided by systematic structural modifications to probe the roles of the adamantane (B196018) cage, the amino group, and the hydroxyl group. Research into related adamantane amines, which share the core pharmacophoric elements, has established foundational SAR principles. For instance, replacing the essential amino group with functionalities such as hydroxyl (-OH), sulfhydryl (-SH), or cyano (-CN) groups results in a loss of antiviral activity. nih.govpharmacy180.com

A key modification is the introduction of a hydroxyl group proximal to the amino group, which transforms an adamantane amine into an adamantane aminoalcohol. This specific modification has been explored and was found to yield compounds with potent biological activity; for example, certain aminoalcohols proved to be significantly more active than the parent amine, amantadine (B194251), against influenza A virus and also demonstrated considerable activity against the African trypanosome, Trypanosoma brucei. nih.gov

Further modifications have focused on the linker between the adamantane moiety and the amino group. Inserting a one-carbon bridge, as seen in the analogue rimantadine (B1662185), generally leads to compounds with high antiviral activity. nih.gov The impact of substitutions on the amino group itself has also been extensively studied. While N-acylation tends to decrease antiviral action, an exception is the addition of a glycyl group, which can maintain or enhance activity. pharmacy180.comnih.gov In contrast, N-alkylation often leads to more complex SAR profiles, where activity can diminish with increasing substituent size. nih.gov

The table below summarizes the effects of various structural modifications on the biological activity of adamantane-based compounds.

| Modification Site | Structural Change | Impact on Biological Activity | Reference(s) |

| Amino Group | Replacement with -OH, -SH, -CN | Loss of activity | nih.govpharmacy180.com |

| Side Chain | Introduction of a proximal -OH group | Can significantly increase potency | nih.gov |

| Side Chain | N-Acylation (general) | Decreased activity | pharmacy180.com |

| Side Chain | N-Glycylation | Activity maintained or enhanced | pharmacy180.comnih.gov |

| Linker | Insertion of a carbon bridge (e.g., α-methyl) | Generally high activity | nih.gov |

Pharmacophore Elucidation and Design Principles for Adamantane-Based Aminoalcohols

The design of bioactive adamantane-based aminoalcohols is centered on a well-defined pharmacophore model derived from extensive SAR studies. This model consists of two essential co-pharmacophores: the bulky, rigid, and highly lipophilic adamantane cage and a polar amino group. nih.govmdpi.com The strategic combination of these elements is a guiding principle in the development of new analogues. mdpi.com

The adamantane moiety is often described as a "lipophilic bullet" or a hydrophobic anchor. nih.govresearchgate.net Its primary roles are to enhance lipophilicity, which can improve passage through biological membranes like the blood-brain barrier, and to provide a rigid scaffold that orients the pharmacophoric groups for optimal interaction with a biological target. researchgate.netresearchgate.net This rigidity also offers protection from metabolic degradation, potentially prolonging the compound's duration of action. researchgate.net

Key design principles for adamantane-based aminoalcohols include:

Optimizing Lipophilicity and Polarity : A crucial design strategy involves balancing the lipophilicity of the adamantane cage with polar functional groups, such as the amine and hydroxyl groups, to achieve favorable pharmacokinetic and pharmacodynamic profiles. mdpi.com

Controlling Spatial Arrangement : The distance and relative orientation between the adamantane group and the polar functionalities are critical. Altering the linker length or the substitution pattern on the cage can significantly impact potency by affecting how the molecule fits into a target's binding site. nih.gov

Utilizing the Adamantane Cage as a Scaffold : The adamantane structure can be used to orient other pharmacophoric elements into positions that facilitate better interactions with a target's active site. researchgate.net This "add-on" strategy has been employed to enhance the activity of a primary pharmacophore by attaching it to an adamantane core. researchgate.net

Computational studies, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analyses, have further refined these principles by creating models that predict the activity of new designs. mdpi.com These models suggest that the next generation of inhibitors could incorporate the lipophilic adamantane cage combined with specific polar groups, like a guanidino group, to maximize interactions. mdpi.com

Influence of Stereochemistry on Biological Recognition and Activity

Stereochemistry is a fundamental factor in drug action, governing the three-dimensional arrangement of atoms and influencing how a molecule interacts with chiral biological targets like receptors and enzymes. researchgate.net Chiral molecules and their mirror images, known as enantiomers, can exhibit significantly different biological activities, metabolic pathways, and toxicities. researchgate.net

In the context of adamantane aminoalcohols, the carbon atom bearing the hydroxyl group is a chiral center. For the parent compound, this is designated as (1R), indicating a specific spatial configuration. The biological recognition of this center is critical, as interactions with a target protein are often stereospecific. While one enantiomer may bind with high affinity, its counterpart may show weak or no activity.

Interestingly, for the related antiviral drug rimantadine, which possesses a stereocenter on the α-carbon of the side chain, the racemic mixture and the individual enantiomers have been found to be essentially equipotent. nih.govpharmacy180.com This suggests that for its specific mechanism of action against the influenza M2 ion channel, the chirality at that particular position may not be a critical determinant for binding. However, this is not a universally applicable principle for all adamantane derivatives or all biological targets. The development of synthetic methods to produce chiral 1,2-disubstituted adamantane derivatives, including aminoalcohols, underscores the importance of accessing enantiomerically pure compounds to fully evaluate the stereochemical requirements for biological activity. nih.gov

The table below outlines the general importance of stereochemistry in drug design.

| Stereochemical Aspect | Significance in Biological Systems | Reference(s) |

| Enantiomers | Can have different potency, efficacy, and toxicity profiles. | researchgate.net |

| Target Binding | Biological targets (proteins, nucleic acids) are chiral and often interact preferentially with one stereoisomer. | researchgate.net |

| Pharmacokinetics | Absorption, distribution, metabolism, and excretion can be stereoselective. | researchgate.net |

| Diastereomers | Have different physical properties and distinct biological activities. | khanacademy.org |

Exploration of Adamantane Moiety Substitutions and their Stereochemical Implications

Modifications to the adamantane cage itself have been explored to optimize biological activity and physical properties. The adamantane scaffold can be functionalized at either the tertiary bridgehead positions (e.g., C1, C3, C5, C7) or the secondary bridge positions (e.g., C2). nih.gov

Studies on amantadine analogues have shown that substitutions at the bridgehead positions of the adamantane nucleus can be detrimental to antiviral activity. nih.gov However, this is highly dependent on the specific biological target and compound class. For instance, in a series of adamantyl-substituted purines, the placement and geometry of the adamantane group linked via a spacer were critical for inhibitory activity. mdpi.com

Comparing isomers with substituents at different positions on the cage reveals that minor stereoelectronic and conformational changes can profoundly impact biological potency. nih.gov For example, comparing the antiviral activities of 1-adamantyl derivatives with their 2-adamantyl counterparts has demonstrated significant differences in potency, highlighting the importance of the substituent's location. nih.gov

Structural modifications beyond simple substitution have also been investigated:

Homoadamantane (B8616219) : Expansion of the adamantane skeleton to the larger homoadamantane did not improve antiviral activity. nih.gov

Noradamantane : Contraction of the cage to the smaller noradamantane has yielded derivatives that retain antiviral activity comparable to the parent adamantane compounds. nih.gov

Introducing substituents onto the adamantane ring can create new chiral centers, further complicating the stereochemistry of the molecule. This necessitates the use of stereocontrolled synthetic methods to isolate and test specific isomers. nih.gov

Modifications of the Aminoethanol Side Chain: Impact on Potency and Specificity

The aminoethanol side chain is a critical component for the biological activity of this compound analogues, and its modification has been a major focus of SAR studies. The presence and position of both the amino and hydroxyl groups are key determinants of potency.

N-Alkylation : The substitution of hydrogen atoms on the primary amine with alkyl groups significantly influences activity. Studies on related adamantane amines showed a complex relationship between the nature of the N-alkyl group and potency. For example, in a series of N-alkylated amantadine analogues tested on nicotinic acetylcholine (B1216132) receptor ion channels, potency varied with the alkyl chain length, with N-methyl, N-ethyl, and N-propyl derivatives showing different inhibitory concentrations. nih.gov Disubstitution, such as with two ethyl groups, was found to be even more potent in this system. nih.gov This indicates that both the size and lipophilicity of the N-substituent are critical for receptor interaction.

N-Acylation : In general, converting the amino group to an amide via N-acylation leads to a decrease in antiviral activity. pharmacy180.com A notable exception is the conjugation of specific amino acids. For example, creating an amide linkage with glycine (B1666218) can preserve or even enhance the biological effect, suggesting that the specific nature of the acyl group is important. nih.gov

Side Chain Length : The length of the spacer between the adamantane core and the nitrogen atom is another crucial factor. In a series of adamantane aminoether derivatives with antitubercular activity, a three-methylene spacer between a phenoxy group on the adamantane scaffold and the terminal nitrogen atom was found to yield optimal results. nih.gov This underscores the importance of positioning the amine at an ideal distance from the lipophilic cage for effective target engagement.

The table below details the impact of side chain modifications on the activity of adamantane analogues.

| Side Chain Modification | Example(s) | General Impact on Potency | Reference(s) |

| N-Alkylation | N-methyl, N-ethyl, N,N-diethyl | Potency is highly dependent on alkyl group size and the biological target. | nih.gov |

| N-Acylation | General acyl groups | Generally decreases activity. | pharmacy180.com |

| Amino Acid Conjugation | Glycyl derivatives | Can maintain or enhance activity. | nih.gov |

| Spacer Length | Varying methylene (B1212753) units | Optimal length is critical for target interaction. | nih.gov |

Computational Approaches in SAR/SPR Analysis, including QSAR

Computational chemistry has become an indispensable tool in the study and design of adamantane-based aminoalcohols, providing deep insights into their SAR and SPR. mdpi.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used to correlate the structural or physicochemical properties of compounds with their biological activities.

3D-QSAR methods , such as Comparative Molecular Field Analysis (CoMFA), have been particularly effective for adamantane analogues. nih.govmdpi.com These approaches generate 3D models that help explain the SAR for a series of compounds. By aligning the structures and calculating their steric and electrostatic fields, CoMFA can produce contour maps. These maps visualize regions around the molecule where certain properties are predicted to enhance or diminish biological activity. mdpi.com

Steric Contour Maps : Green contours indicate areas where bulky groups are favored, while yellow contours show where they are disfavored.

Electrostatic Contour Maps : Blue contours highlight regions where electropositive groups increase activity, whereas red contours indicate a preference for electronegative groups.

These visual aids provide powerful guidance for the rational design of new analogues with potentially improved potency. mdpi.com

Molecular docking is another critical computational tool used to predict the preferred orientation of a molecule when bound to a target protein. mdpi.com For adamantane derivatives targeting the influenza M2 channel, docking studies have revealed how the lipophilic adamantane cage fits into a hydrophobic pocket of the channel, while the polar ammonium (B1175870) group interacts with key residues and water networks responsible for proton transport. mdpi.com These simulations provide a structural basis for the observed SAR and help identify key interactions that can be optimized.

Furthermore, QSAR models based on quantum chemical descriptors, such as those derived from Density Functional Theory (DFT), have been developed to predict fundamental physicochemical properties like the octanol/water partition coefficient (log P). Accurate prediction of log P is vital for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Synthesis and Derivatization Strategies for Lead Optimization and Compound Library Expansion

Synthetic Strategies for Analog Generation from the (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol Scaffold

The generation of analogs from the this compound scaffold is essential for exploring the structure-activity relationships (SAR) and optimizing the therapeutic potential of this chemical entity. Various synthetic strategies can be employed to modify the core structure at the amino group, the hydroxyl group, and the adamantane (B196018) cage itself.

One key approach involves the derivatization of the primary amino group. This can be achieved through standard reactions such as acylation to form amides, reductive amination to introduce diverse substituents, and sulfonylation to produce sulfonamides. For instance, coupling with various carboxylic acids or their activated derivatives would yield a library of amide analogs. Similarly, reaction with a range of aldehydes or ketones followed by reduction can generate a series of secondary and tertiary amines.

Modification of the hydroxyl group is another avenue for analog generation. Etherification or esterification reactions can be employed to introduce different functionalities. For example, reaction with alkyl halides in the presence of a base can produce a variety of ethers, while acylation with acid chlorides or anhydrides can yield a series of esters.

Furthermore, functionalization of the adamantane cage itself offers a powerful strategy for creating structural diversity. While direct C-H functionalization of the adamantane core can be challenging due to the strength of the C-H bonds, methods for selective C-H bond amination have been developed. researchgate.net For instance, rhodium-catalyzed C-H bond amination has been used for the enantioselective desymmetrization of disubstituted adamantanes, a strategy that could be adapted for the functionalization of the this compound scaffold. researchgate.net Other methods for adamantane functionalization include halogenation, particularly bromination, which can then be followed by nucleophilic substitution reactions to introduce a wide range of substituents. wikipedia.org

A general scheme for the synthesis of analogs from the this compound scaffold is presented below:

| Modification Site | Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Amino Group | Acylation | R-COCl, base or R-COOH, coupling agent | Amide |

| Reductive Amination | R'-CHO, NaBH(OAc)3 | Secondary or Tertiary Amine | |

| Sulfonylation | R-SO2Cl, base | Sulfonamide | |

| Hydroxyl Group | Etherification | R''-X, base | Ether |

| Esterification | R''-COCl, base | Ester | |

| Adamantane Cage | C-H Functionalization | Various catalytic methods | Introduction of diverse substituents |

This table provides a generalized overview of synthetic strategies. Specific reaction conditions would need to be optimized for each substrate.

By systematically applying these synthetic strategies, a diverse library of analogs can be generated, allowing for a comprehensive exploration of the chemical space around the this compound scaffold.

Development of High-Throughput Synthesis Methods for Adamantane-Containing Libraries

The efficient exploration of the vast chemical space accessible from the adamantane scaffold necessitates the development of high-throughput synthesis (HTS) methods. These methods enable the rapid generation of large and diverse libraries of adamantane-containing compounds, which can then be screened for biological activity. While the direct application of HTS to the synthesis of this compound itself is not extensively documented, principles from parallel synthesis and the creation of other compound libraries can be applied.

A key strategy for the high-throughput synthesis of adamantane derivatives is to utilize a common scaffold that can be readily functionalized in a parallel fashion. For example, starting with a functionalized adamantane core, such as 1-adamantanecarboxylic acid or 1-aminoadamantane, a variety of building blocks can be introduced using automated liquid handling systems and parallel reactors. This approach allows for the systematic variation of substituents around the adamantane cage, leading to the rapid generation of a large number of distinct compounds.

The development of robust and generalizable reaction conditions is crucial for the success of high-throughput synthesis. Reactions should be tolerant of a wide range of functional groups and proceed with high conversion to minimize the need for purification of individual compounds. The use of solid-phase synthesis, where the adamantane scaffold is attached to a resin, can facilitate the purification process by allowing for simple filtration and washing steps to remove excess reagents and byproducts.

Furthermore, high-throughput analytical techniques are required to characterize the synthesized compounds and confirm their identity and purity. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can be automated to rapidly analyze the large number of samples generated in a high-throughput synthesis campaign. The development of fluorescence-based assays for determining the enantiomeric excess of chiral amino alcohols in a high-throughput format is also a significant advancement in this area. nih.gov

| High-Throughput Synthesis Approach | Description | Advantages | Challenges |

| Parallel Synthesis | Simultaneous synthesis of multiple compounds in separate reaction vessels. | Rapid generation of a large number of individual compounds. | Requires automation and careful reaction optimization. |

| Solid-Phase Synthesis | The starting material is attached to a solid support, and reagents are added in solution. | Simplified purification by filtration and washing. | Cleavage from the solid support can sometimes be challenging. |

| Solution-Phase Parallel Synthesis with Purification | Reactions are performed in solution, followed by automated purification techniques. | Greater flexibility in reaction conditions compared to solid-phase synthesis. | Purification can be a bottleneck in the workflow. |

This table outlines common high-throughput synthesis approaches that can be adapted for the creation of adamantane-containing libraries.

The integration of high-throughput synthesis with high-throughput screening allows for an accelerated drug discovery process, enabling the rapid identification of promising lead compounds from large and diverse chemical libraries.

Functionalization and Conjugation Strategies for Enhanced Biological Performance

The strategic functionalization and conjugation of the this compound scaffold can significantly enhance its biological performance. By attaching other molecules or functional groups, it is possible to improve properties such as target binding affinity, selectivity, and pharmacokinetic profiles.

Functionalization for Improved Targeting:

The introduction of specific functional groups onto the adamantane scaffold can facilitate targeted delivery to particular cells or tissues. For example, the attachment of a targeting ligand, such as a peptide or a small molecule that recognizes a specific receptor on the surface of cancer cells, can increase the local concentration of the drug at the site of action, thereby enhancing its efficacy and reducing off-target side effects.

Conjugation with Other Pharmacophores:

Multivalent Scaffolds:

The tetrahedral geometry of the adamantane cage makes it an ideal scaffold for the construction of multivalent ligands. researchgate.net By attaching multiple copies of a bioactive molecule to the adamantane core, it is possible to achieve a significant increase in binding affinity through the chelate effect. This strategy has been successfully employed in the development of high-affinity ligands for various biological targets.

| Strategy | Description | Potential Benefit | Example Application |

| Targeted Functionalization | Introduction of moieties that bind to specific biological targets. | Increased efficacy and reduced side effects. | Conjugation to a tumor-targeting peptide. |

| Pharmacophore Conjugation | Linking the adamantane scaffold to another bioactive molecule. | Synergistic or dual-acting compounds. | Combination with an existing antiviral agent. |

| Multivalent Presentation | Attaching multiple copies of a ligand to the adamantane core. | Enhanced binding affinity (avidity). | Development of high-affinity enzyme inhibitors. |

This table summarizes key functionalization and conjugation strategies to enhance the biological performance of adamantane derivatives.

These strategies highlight the versatility of the adamantane scaffold and provide a framework for the rational design of novel therapeutic agents with improved biological properties.

Chemoenzymatic Synthesis and Biocatalysis for Derivative Production

Chemoenzymatic synthesis and biocatalysis offer powerful and sustainable alternatives to traditional chemical methods for the production of this compound derivatives. Enzymes can catalyze reactions with high stereoselectivity and under mild conditions, which is particularly advantageous for the synthesis of chiral molecules.

Enantioselective Synthesis:

Biocatalysis can be employed for the enantioselective synthesis of chiral amino alcohols. For example, lipases can be used for the kinetic resolution of racemic mixtures of amino alcohols through enantioselective acylation. Alternatively, engineered enzymes can be used in multi-step enzymatic cascades to convert achiral starting materials into enantiomerically pure amino alcohols. acs.org These methods can provide access to both enantiomers of a chiral compound, which is important for studying their differential biological activities.

Enzymatic Derivatization:

Enzymes can also be used to directly derivatize the this compound scaffold. For instance, lipases can catalyze the regioselective acylation of the hydroxyl group, while transaminases could potentially be used for the modification of the amino group. The use of enzymes in this context can avoid the need for protecting groups and reduce the number of synthetic steps.

Large-Scale Production:

Biocatalytic processes are often scalable and can be used for the large-scale production of pharmaceuticals. An example is the use of a genetically engineered dehydrogenase in the synthesis of Saxagliptin, an adamantane-containing drug, which has been scaled up to produce hundreds of kilograms of the active pharmaceutical ingredient. nih.gov

| Biocatalytic Approach | Enzyme Class | Application | Advantages |

| Kinetic Resolution | Lipases | Separation of enantiomers of a racemic amino alcohol. | High enantioselectivity. |

| Asymmetric Synthesis | Dehydrogenases, Transaminases | Enantioselective synthesis of chiral amino alcohols from prochiral substrates. | High enantiomeric excess. |

| Regioselective Derivatization | Lipases, Proteases | Selective modification of a specific functional group in the molecule. | Avoids the need for protecting groups. |

This table illustrates the application of different enzyme classes in the chemoenzymatic synthesis of adamantane-containing amino alcohol derivatives.

The integration of biocatalysis into the synthetic toolbox for the production of this compound and its analogs has the potential to lead to more efficient, cost-effective, and environmentally friendly manufacturing processes.

Application of Click Chemistry and other Modern Synthetic Methodologies in Adamantane Functionalization

Modern synthetic methodologies, such as click chemistry, provide powerful tools for the efficient and selective functionalization of the adamantane scaffold. These reactions are characterized by their high yields, tolerance of a wide range of functional groups, and simple reaction conditions, making them ideal for the construction of complex molecules and the generation of compound libraries.

Click Chemistry:

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of a click reaction, is a highly efficient method for forming a stable triazole linkage between two molecules. To utilize this chemistry, the this compound scaffold can be functionalized with either an azide (B81097) or an alkyne group. This "clickable" adamantane derivative can then be readily conjugated to a wide variety of molecules that bear the complementary functional group, such as peptides, carbohydrates, or fluorescent dyes. This approach has been used to conjugate functional molecules to adamantane scaffolds for various applications. researchgate.net

Other Modern Synthetic Methodologies:

Besides click chemistry, other modern synthetic methods can be applied to the functionalization of adamantane. These include:

C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of C-H bonds, which are ubiquitous in organic molecules. acs.orgrsc.org While challenging for the strong C-H bonds of adamantane, catalyst-controlled C-H functionalization using photoredox and hydrogen atom transfer (HAT) catalysis has been developed for the selective alkylation of adamantanes. chemrxiv.orgchemrxiv.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions can be used to attach a variety of substituents to a pre-functionalized adamantane core.

Multicomponent Reactions: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer a highly efficient way to generate molecular diversity. The Ugi and Passerini reactions are examples of MCRs that could be adapted for the synthesis of adamantane-containing libraries.

| Methodology | Description | Key Features | Application in Adamantane Chemistry |

| Click Chemistry (CuAAC) | Copper-catalyzed reaction between an azide and a terminal alkyne. | High yield, high functional group tolerance, mild conditions. | Conjugation of adamantane to biomolecules and reporters. |